Methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate, also known as AZD9291, is a research chemical that has been investigated for its potential applications in oncology. This compound belongs to a class of organic compounds known as thiophene derivatives, specifically 2,4-pyrimidinediamines. These compounds exhibit a broad spectrum of biological activities and have been of significant interest in the scientific community for their potential medicinal properties [, ].
Several synthesis pathways for methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate have been described in the literature [, ]. One approach utilizes a multi-step process starting with 1-(2-methoxy-4-fluoro-5-nitrophenyl)guanidine. This starting material undergoes a reaction with N,N,N'-trimethylethylenediamine, followed by a reaction with 1-(1-methylindolyl-3-yl)-3-(dimethylamino)-2-acrylketone. The resulting intermediate is then hydrogenated and subsequently reacted with acryloyl chloride to produce the final compound [].
An alternative method employs a similar strategy, but utilizes Boc acid anhydride protection of the starting material, 4-fluoro-2-methoxy-5-nitroaniline, followed by a series of reactions involving N,N,N'-trimethylethylenediamine, acryloyl chloride, and finally 3-(2-chloropyrimidine-4-yl)-1-methylindole to obtain AZD9291 []. Both methods offer advantages in terms of yield, reaction conditions, and scalability for larger-scale production.
The mechanism of action of methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate has been investigated in the context of its potential anti-cancer properties []. It is believed to act as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a transmembrane protein that plays a critical role in cell growth and differentiation. Overexpression or mutations in EGFR have been implicated in various types of cancer. By inhibiting EGFR, methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate may interfere with the uncontrolled proliferation of cancer cells.
Methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate has been investigated primarily in the context of cancer research [, ]. It has demonstrated potential as an antiproliferative agent, suggesting possible applications in targeted cancer therapies. Further research is necessary to fully understand its efficacy and safety profile in relevant preclinical models.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3